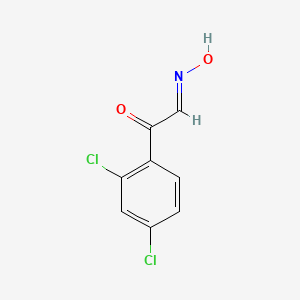

![molecular formula C28H25ClN2O5S2 B5539817 N-{4-[({3-[(4-chlorophenyl)sulfonyl]-2,4,6-trimethylphenyl}sulfonyl)amino]phenyl}benzamide](/img/structure/B5539817.png)

N-{4-[({3-[(4-chlorophenyl)sulfonyl]-2,4,6-trimethylphenyl}sulfonyl)amino]phenyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is of interest due to its complex structure, which includes sulfonyl and benzamide groups. These functional groups contribute to its potential biological activity and chemical properties. The synthesis and analysis of such molecules can provide insights into their chemical behavior, reactivity, and potential applications in various fields, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of related sulfonyl benzamide compounds involves multiple steps, including the use of chlorosulfonic acid and various nucleophilic substitutions. For example, similar compounds have been synthesized through reactions involving benzene sulfonyl chloride with amino-substituted anisoles or chlorophenyl compounds, yielding N-substituted benzene sulfonamides (A. Fatima et al., 2013).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, has been conducted on similar molecules, revealing details about their conformations and crystal packing. The structural analyses often show that the sulfonyl and benzamide groups influence the overall molecular conformation and intermolecular interactions within the crystal lattice (B. Al-Hourani et al., 2015).

Scientific Research Applications

Polymer Science and Materials Engineering

Aromatic Poly(sulfone sulfide amide imide)s : Research has explored the synthesis of aromatic poly(sulfone sulfide amide imide)s using a new diamine monomer containing flexible sulfone, sulfide, and amide units. These polymers exhibit thermal stability, solubility, and inherent viscosity, making them suitable for advanced technological applications (Mehdipour‐Ataei & Hatami, 2007).

Novel Heat Resistant Poly(amide imide)s : Another study focused on developing poly(amide imide)s from a diacid containing sulfone, ether, amide, and imide groups. These polymers showed promising properties, including thermal behavior, stability, and solubility, highlighting their potential in high-performance material applications (Mehdipour‐Ataei & Hatami, 2005).

Antimicrobial and Anticancer Research

Antimicrobial Activity : A study on the design, synthesis, and evaluation of bisimidyl sulfonamido ketone compounds, incorporating β-lactam drugs, cyclic imide, and sulfonamido group, revealed high antimicrobial activity. This suggests the potential of incorporating sulfonamide derivatives for developing new antimicrobial agents (Fadel & Al-Azzawi, 2021).

Cancer Research : Research into the synthesis of novel benzenesulfonamide derivatives has shown promising in vitro antitumor activity. Studies on compounds like 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide against HepG2 and MCF-7 cell lines highlight the therapeutic potential of sulfonamide derivatives in cancer treatment (Fahim et al., 2019).

Advanced Material Synthesis

Electroactive Liquid Crystalline Polyimides : The synthesis of liquid crystalline polyimide with good electroactive properties opens new avenues in material science. These materials combine the benefits of polyimide and oligoaniline, offering potential for broad applications due to their anisotropic conductivity (Liu et al., 2011).

Membrane Technology

Membrane Concentration and Separation : The use of reverse osmosis and nanofiltration membranes in organic solvents for the concentration and separation of amino acids demonstrates the versatility of sulfone and amide-based membranes in separation technology (Reddy et al., 1996).

Safety and Hazards

Future Directions

Future research could focus on exploring the biological activity of this compound. For instance, similar compounds have shown promising potential for developing novel antimicrobial agents . Further studies could also investigate the compound’s potential uses in other areas of chemistry and medicine.

properties

IUPAC Name |

N-[4-[[3-(4-chlorophenyl)sulfonyl-2,4,6-trimethylphenyl]sulfonylamino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25ClN2O5S2/c1-18-17-19(2)27(20(3)26(18)37(33,34)25-15-9-22(29)10-16-25)38(35,36)31-24-13-11-23(12-14-24)30-28(32)21-7-5-4-6-8-21/h4-17,31H,1-3H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDXTUKGJOUFNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)C)S(=O)(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[[3-(4-chlorophenyl)sulfonyl-2,4,6-trimethylphenyl]sulfonylamino]phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

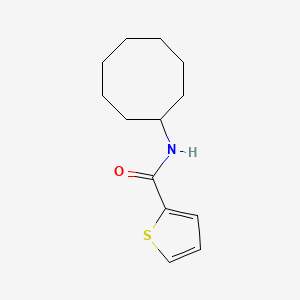

![3-(2-phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539751.png)

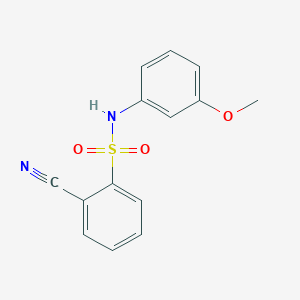

![N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.0~3,7~]nonane-1-carboxamide](/img/structure/B5539770.png)

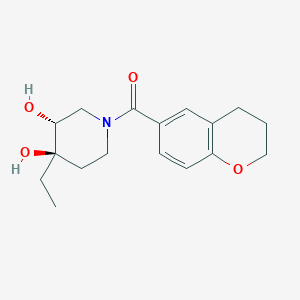

![4-methyl-6-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5539771.png)

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5539786.png)

![N-isopropyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5539797.png)

![4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B5539806.png)

![3-[(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-vinylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B5539809.png)

![N-(4-chlorophenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5539821.png)

![N,N-dimethyl-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-sulfonamide](/img/structure/B5539822.png)

![1-methyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5539833.png)